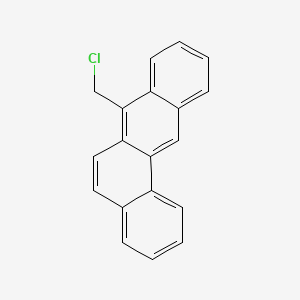

Benz(a)anthracene, 7-chloromethyl-

Description

Contextualizing Benz(a)anthracene (B33201) Derivatives as Models for Mechanistic Studies

Benz(a)anthracene and its derivatives have been extensively studied as model compounds to understand the mechanisms of chemical carcinogenesis. taylorandfrancis.comresearchgate.net The parent compound, benz(a)anthracene, requires metabolic activation to exert its carcinogenic effects. researchgate.net This activation process, primarily carried out by cytochrome P450 enzymes, leads to the formation of reactive electrophilic metabolites, such as diol epoxides, which can bind to cellular macromolecules like DNA, initiating the process of carcinogenesis. researchgate.netnih.govnih.gov

The study of various benz(a)anthracene derivatives, including methylated and halogenated forms, allows researchers to investigate how structural modifications influence metabolic pathways, reactivity, and ultimately, carcinogenic potential. For instance, the position of a methyl group can significantly alter the carcinogenicity of the molecule. nih.gov Computational studies on benz(a)anthracene derivatives have been employed to explore structure-reactivity relationships and the stability of carbocations, which are key intermediates in the carcinogenic process. researchgate.net These models help to elucidate the electronic and structural factors that govern the biological activity of this class of compounds.

Significance of the 7-Chloromethyl Moiety in Arylalkylating Agents

The 7-chloromethyl group in Benz(a)anthracene, 7-chloromethyl- is a key functional group that imparts specific chemical properties to the molecule. This moiety makes the compound an arylalkylating agent. Arylalkylating agents are reactive molecules that can form covalent bonds with nucleophilic sites in biological macromolecules, such as DNA and proteins.

The chlorine atom in the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows Benz(a)anthracene, 7-chloromethyl- to directly alkylate cellular targets without the need for prior metabolic activation. This property makes it a useful tool for studying the direct chemical interactions between a PAH-like structure and biological molecules, bypassing the complexities of metabolic activation. The reactivity of the chloromethyl group is central to its utility in mechanistic studies of chemical carcinogenesis, as it allows for a more direct investigation of the adduction process.

Historical Development of Theories on Chemical Carcinogenesis Related to Haloalkylated Polycyclic Aromatic Hydrocarbons

The understanding of chemical carcinogenesis has evolved significantly over time. Early observations, such as Percivall Pott's discovery of scrotal cancer in chimney sweeps in the 18th century, linked chemical exposures to cancer. nih.govnih.gov The experimental induction of cancer with coal tar in the early 20th century further solidified this link. nih.govnih.gov

A pivotal development was the metabolic activation theory proposed by James and Elizabeth Miller, which posited that many chemical carcinogens require conversion to electrophilic reactants to exert their effects. researchgate.netnih.gov This theory was foundational to understanding the action of many carcinogens, including PAHs.

The study of haloalkylated PAHs, such as Benz(a)anthracene, 7-chloromethyl-, contributed to a more nuanced understanding of carcinogenesis. These compounds, being direct-acting alkylating agents, provided evidence that metabolic activation is not always a prerequisite for carcinogenicity. They demonstrated that the ability to directly form covalent adducts with DNA could be a primary mechanism of tumor initiation. This helped to broaden the scope of chemical carcinogenesis theories to include both direct-acting and indirect-acting (requiring metabolic activation) carcinogens, highlighting the diverse chemical mechanisms through which substances can induce cancer.

Interactive Data Table: Properties of Benz(a)anthracene and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Carcinogenicity |

| Anthracene (B1667546) | C₁₄H₁₀ | 178.23 | Possibly carcinogenic to humans (IARC Group 2B) wikipedia.org |

| Benz(a)anthracene | C₁₈H₁₂ | 228.29 | Probable human carcinogen (IARC Group 2A) taylorandfrancis.com |

| Benz(a)anthracene, 7-chloromethyl- | C₁₉H₁₃Cl | 276.76 | Not explicitly classified, but studied as a carcinogen |

| Benzo(a)pyrene | C₂₀H₁₂ | 252.31 | Carcinogenic to humans (IARC Group 1) springfieldmo.gov |

| 7-Methylbenz(a)anthracene | C₁₉H₁₄ | 242.32 | Carcinogenic in animal studies nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

6325-54-8 |

|---|---|

Formule moléculaire |

C19H13Cl |

Poids moléculaire |

276.8 g/mol |

Nom IUPAC |

7-(chloromethyl)benzo[a]anthracene |

InChI |

InChI=1S/C19H13Cl/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2 |

Clé InChI |

KUEKYPPUOKZVFM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCl |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCl |

Autres numéros CAS |

6325-54-8 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Research

Established Synthetic Pathways for Benz(a)anthracene (B33201), 7-chloromethyl-

The creation of 7-chloromethylbenz(a)anthracene can be approached through methods that build the polycyclic aromatic hydrocarbon (PAH) core or by modifying a pre-existing benz(a)anthracene structure.

One common strategy for synthesizing substituted anthracenes and their benzannulated analogs like benz(a)anthracene involves the reduction of corresponding quinones. beilstein-journals.org This approach is advantageous because it protects the highly reactive 9 and 10 positions of the anthracene (B1667546) core (equivalent to the 7 and 12 positions in benz[a]anthracene), allowing for substitutions on the other rings. beilstein-journals.org

For instance, benz[a]anthracene-7,12-dione can serve as a key precursor. The synthesis of various isomers of hydroxybenz[a]anthracene-7,12-dione has been reported, which can then be reduced to the corresponding hydroxybenz[a]anthracenes. documentsdelivered.com A general pathway would involve the reduction of the benz[a]anthracene-7,12-dione to yield benz(a)anthracene. Subsequent functionalization of the 7-position would then be required.

Table 1: Synthetic Pathway from Benz[a]anthraquinone Derivative

| Step | Precursor | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Benz[a]anthracene-7,12-dione | Reduction (e.g., Zn/NaOH) | Benz(a)anthracene |

| 2 | Benz(a)anthracene | Friedel-Crafts Acylation | 7-Acetylbenz(a)anthracene |

| 3 | 7-Acetylbenz(a)anthracene | Reduction (e.g., NaBH₄) | 7-(1-Hydroxyethyl)benz(a)anthracene |

| 4 | 7-(1-Hydroxyethyl)benz(a)anthracene | Dehydration | 7-Vinylbenz(a)anthracene |

| 5 | 7-Vinylbenz(a)anthracene | Ozonolysis followed by reduction | 7-Formylbenz(a)anthracene |

| 6 | 7-Formylbenz(a)anthracene | Reduction (e.g., NaBH₄) | 7-Hydroxymethylbenz(a)anthracene (B135668) |

This table represents a plausible multi-step synthetic sequence based on standard organic chemistry transformations.

A more direct route involves the specific halogenation of a methyl group at the 7-position of the benz(a)anthracene core. The synthesis of 7-methylbenz(a)anthracene itself can be achieved through various methods, including cyclization reactions. ca.gov Once 7-methylbenz(a)anthracene is obtained, a free-radical halogenation can be employed to introduce the chlorine atom.

This process is analogous to the synthesis of 7-bromomethylbenz(a)anthracene, a compound frequently used in chemical carcinogenesis research. nih.govacs.orgscilit.com The selective halogenation of the methyl group is typically achieved using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under UV light or with a radical initiator like AIBN.

Table 2: Halogenation of 7-Methylbenz(a)anthracene

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 7-Methylbenz(a)anthracene | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), CCl₄, reflux | Benz(a)anthracene, 7-chloromethyl- |

Synthesis of Analogs for Structure-Activity Relationship Studies

To investigate how molecular structure influences biological activity, a variety of analogs of 7-chloromethylbenz(a)anthracene have been synthesized.

The synthesis of 7-hydroxymethylbenz(a)anthracene is a key step, as it serves as a precursor to other derivatives. It can be prepared by the reduction of 7-formylbenz(a)anthracene or through the hydrolysis of 7-chloromethyl- or 7-bromomethylbenz(a)anthracene. Additionally, liver homogenates have been shown to metabolize 7-methylbenz[a]anthracene (B135024) into its hydroxymethyl derivative. nih.gov Fungal metabolism of 7-methylbenz[a]anthracene also yields 7-hydroxymethylbenz[a]anthracene. nih.gov

7-Acetoxymethylbenz(a)anthracene can be readily synthesized from 7-hydroxymethylbenz(a)anthracene through esterification with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine.

Table 3: Synthesis of Oxygenated Analogs

| Precursor | Reagents/Conditions | Product |

|---|---|---|

| 7-Chloromethylbenz(a)anthracene | H₂O, Acetone (hydrolysis) | 7-Hydroxymethylbenz(a)anthracene |

7-Bromomethylbenz[a]anthracene is a well-studied analog, often synthesized by the radical bromination of 7-methylbenz[a]anthracene using N-bromosuccinimide (NBS). nih.govacs.orgscilit.com

The corresponding iodo-derivative, 7-iodomethylbenz(a)anthracene, can be prepared from 7-chloromethyl- or 7-bromomethylbenz(a)anthracene via a Finkelstein reaction, which involves treating the halide with sodium iodide in acetone.

Table 4: Synthesis of Halogenated Analogs

| Precursor | Reagents/Conditions | Product |

|---|---|---|

| 7-Methylbenz(a)anthracene | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 7-Bromomethylbenz(a)anthracene |

The introduction of additional methyl groups onto the benz(a)anthracene ring system can significantly alter its properties. 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) is a potent laboratory carcinogen that serves as a starting material for further derivatization. wikipedia.org

The synthesis of 7-chloromethyl-12-methylbenz(a)anthracene (B1209050) involves the selective chlorination of the methyl group at the 7-position of DMBA. nih.gov This reaction must be carefully controlled to avoid chlorination at the 12-methyl group or on the aromatic ring. The non-planar structure of this compound has been confirmed by X-ray crystallography. nih.gov

Table 5: Synthesis of Methylated Analog

| Precursor | Reagents/Conditions | Product |

|---|

Molecular Structure, Conformation, and Their Influence on Biochemical Interactions

Advanced Structural Elucidation via X-ray Crystallography

X-ray crystallography has been an indispensable tool for determining the precise atomic coordinates of Benz(a)anthracene (B33201), 7-chloromethyl- and its derivatives, providing a foundational understanding of their structures at the molecular level.

The three-dimensional structures of 7-chloromethylbenz(a)anthracene and a notable derivative, 7-chloromethyl-12-methylbenz(a)anthracene (B1209050), have been successfully determined using X-ray crystallographic techniques. nih.govaacrjournals.org These studies reveal distinct differences in their molecular topographies. The structure of 7-chloromethylbenz(a)anthracene is characterized by a ring system that is essentially planar. nih.govaacrjournals.orgiucr.org In contrast, the addition of a methyl group at the 12-position in 7-chloromethyl-12-methylbenz(a)anthracene introduces significant steric strain, resulting in a nonplanar ring system. nih.govaacrjournals.org

In the case of 7-chloromethylbenz(a)anthracene, the planarity of the benz(a)anthracene nucleus is largely maintained, with only minor atomic deviations. iucr.org The chlorine atom of the chloromethyl group is positioned significantly out of this plane, lying 1.47 Å above it, while the carbon atom to which it is attached is 0.16 Å below the plane. iucr.org

The crystal structure of 7-chloromethylbenz(a)anthracene has been defined with high precision. iucr.org The compound crystallizes in a monoclinic system with the space group P21/n, and there are four molecules per unit cell. iucr.org The detailed parameters provide a clear picture of how the molecules arrange themselves in the solid state.

Crystal Data for 7-chloromethylbenz(a)anthracene

| Parameter | Value |

|---|---|

| Formula | C₁₉H₁₃Cl |

| System | Monoclinic |

| Space Group | P21/n |

| a | 14.381 (7) Å |

| b | 4.228 (2) Å |

| c | 22.141 (7) Å |

| β | 95.87° (5) |

| Volume (V) | 1339 (2) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.370 g cm⁻³ |

| Measured Density (Dm) | 1.367 g cm⁻³ |

Data sourced from Zacharias, 1977. iucr.org

The molecular packing in the crystal shows that the molecules are arranged stepwise in planes that are 3.56 Å apart along the b-axis. iucr.org This packing reveals very little overlap between the aromatic portions of adjacent molecules, a factor that can influence solid-state reactivity. iucr.org

Conformational Analysis of the Aromatic Ring System

The conformation of the fused aromatic rings is a critical determinant of the molecule's ability to interact with other molecules, including biological targets.

The non-planarity observed in 7-chloromethyl-12-methylbenz(a)anthracene is a direct consequence of steric hindrance. nih.govaacrjournals.org This distortion arises from the close proximity of the hydrogen atoms of the 12-methyl group and a hydrogen atom on the adjacent 'a' ring (at the 1-position). nih.govaacrjournals.org The repulsion between these atoms forces the molecule to adopt a buckled, nonplanar conformation. It is structurally impossible for this molecule to become planar without removing either the 12-methyl group or the entire 'a' ring. nih.govaacrjournals.org This steric effect is a key finding, as it highlights how a single methyl group can induce significant changes in molecular geometry. Studies on other derivatives, such as 7-ethylbenz[a]anthracene, also imply that the steric bulk of substituents can influence metabolic pathways. nih.gov

Structural Features Correlating with Reactivity Profiles

The specific structural features elucidated by crystallographic and conformational analyses provide a basis for understanding the reactivity of 7-chloromethylbenz(a)anthracene.

A key feature related to its reactivity is the bond length between the carbon of the chloromethyl group and the chlorine atom (C(17)-Cl). This bond is measured at 1.811 Å, which is significantly longer than the average for such bonds (1.767 Å). iucr.org This elongation suggests an incipient positive charge on the methylene (B1212753) carbon and a negative charge on the chlorine (R-CH₂⁺---Cl⁻), which explains the compound's capacity to act as an alkylating agent—a crucial aspect of its biological activity. iucr.org

Interestingly, a direct correlation between the planarity of the ring system and carcinogenic activity does not appear to exist for this class of compounds. nih.govaacrjournals.org Both the planar 7-chloromethylbenz(a)anthracene and the nonplanar 7-chloromethyl-12-methylbenz(a)anthracene are carcinogenic. nih.govaacrjournals.org This suggests that a mechanism of action that requires complete intercalation of the aromatic system between the base pairs of DNA is unlikely. nih.govaacrjournals.org Instead, a more consistent model proposes that these carcinogens alkylate DNA bases and then position themselves with their long axes roughly parallel to the DNA helix axis, likely within the major groove. nih.govaacrjournals.org

Chemical Reactivity and Formation of Electrophilic Intermediates

Mechanism of Benzylic Carbocation Generation from the 7-Chloromethyl Group

The formation of a benzylic carbocation from the 7-chloromethyl group of benz[a]anthracene proceeds through a mechanism analogous to a unimolecular nucleophilic substitution (SN1) reaction. The process is initiated by the heterolytic cleavage of the carbon-chlorine (C-Cl) bond, wherein the chlorine atom departs with both electrons from the bonding pair, forming a chloride ion (Cl⁻) and leaving behind a planar, sp²-hybridized carbocation centered on the methylene (B1212753) carbon.

This dissociation is the rate-determining step of the reaction and is facilitated by several factors. The benz[a]anthracene ring system, with its extensive network of π-electrons, provides substantial resonance stabilization to the resulting positive charge. The carbocation is not localized on the benzylic carbon but is delocalized over the entire aromatic system, which significantly lowers the activation energy for its formation. Polar protic solvents can further promote this process by solvating the leaving chloride ion, thereby stabilizing the transition state.

Heterolysis of the C-Cl bond: The C-Cl bond breaks, with the chloride ion acting as the leaving group. This is the slow, rate-determining step.

Formation of the benzylic carbocation: A resonance-stabilized benzylic carbocation is formed as the intermediate.

Nucleophilic attack: The carbocation is a potent electrophile and is rapidly attacked by any available nucleophile, completing the substitution reaction.

This propensity to form a stable carbocation is a key feature of the chemical reactivity of 7-chloromethylbenz[a]anthracene.

Computational Studies on Carbocation Stability and Charge Delocalization

While specific computational studies exclusively focused on the 7-benz[a]anthracenylmethyl carbocation are not widely available in the reviewed literature, extensive computational analyses of carbocations derived from other polycyclic aromatic hydrocarbons (PAHs) provide significant insights into the stability and charge delocalization of this intermediate. nih.gov

Computational studies on related PAH carbocations consistently demonstrate that the positive charge is not confined to the exocyclic methylene carbon. nih.gov Instead, it is extensively delocalized throughout the π-system of the benz[a]anthracene nucleus. This delocalization is a critical factor in the stability of the carbocation. The positive charge is expected to be distributed across multiple carbon atoms, with the highest charge densities likely residing on the carbon atoms at positions that allow for the formation of the most stable resonance structures. For the benz[a]anthracene system, this would involve the delocalization of the positive charge into the anthracene (B1667546) core.

Comparative Reactivity with Other Leaving Groups (e.g., sulfooxy, acetoxy)

A direct comparison of the reactivity of 7-chloromethylbenz[a]anthracene with its analogs bearing sulfooxy and acetoxy leaving groups reveals significant differences. The sulfooxy group (-OSO₃⁻) is an excellent leaving group due to the high stability of the resulting sulfate (B86663) anion, which is stabilized by resonance and the electron-withdrawing nature of the oxygen atoms. The acetoxy group (-OAc), while a better leaving group than a hydroxyl group, is generally considered to be a poorer leaving group than chloride or sulfate.

Studies on related compounds, such as 7-hydroxymethylbenz[a]anthracene and its sulfooxy derivative, have shown that the sulfooxy ester is a more potent carcinogen. nih.gov This increased biological activity is attributed to the greater ease with which the sulfooxy group departs, leading to a higher steady-state concentration of the reactive benzylic carbocation.

The expected order of reactivity, based on the stability of the leaving group, is as follows:

Sulfooxy > Chloro > Acetoxy

This hierarchy is based on the pKa values of the conjugate acids of the leaving groups (sulfuric acid, hydrochloric acid, and acetic acid). A lower pKa of the conjugate acid corresponds to a more stable anionic leaving group and therefore a faster rate of carbocation formation.

| Leaving Group | Anion Formed | Stability of Anion | Relative Reactivity |

| Sulfooxy | SO₄²⁻ | Very High | High |

| Chloro | Cl⁻ | High | Moderate |

| Acetoxy | CH₃COO⁻ | Moderate | Lower |

Electrophilic Properties and Interactions with Biological Nucleophiles

The 7-benz[a]anthracenylmethyl carbocation generated from 7-chloromethylbenz[a]anthracene is a potent electrophile. Its high reactivity drives its interactions with biological nucleophiles, most notably DNA. The planar structure of the benz[a]anthracene ring system allows it to intercalate between the base pairs of the DNA double helix, although complete intercalation may not be the primary mode of interaction. nih.gov

Once in proximity to the DNA, the electrophilic carbocation reacts with the nucleophilic centers on the DNA bases. Studies on the closely related compound, 7-bromomethylbenz[a]anthracene, have shown that it readily alkylates DNA, with the primary targets being the nitrogen atoms of the purine (B94841) bases, adenine (B156593) and guanine (B1146940). The exocyclic amino groups of these bases are particularly susceptible to attack.

The interaction is believed to involve the formation of covalent adducts between the 7-position of the benz[a]anthracene moiety and the nucleophilic sites on the DNA bases. These adducts can distort the DNA helix, leading to errors in DNA replication and transcription, which are critical events in the initiation of carcinogenesis. The interaction is thought to occur with the carcinogen lying in the major groove of the DNA, with its long axis approximately parallel to the helix axis. nih.gov

Metabolic Activation Pathways and Enzyme Systems

The transformation of 7-chloromethylbenz(a)anthracene into a genotoxic agent involves several enzymatic steps that ultimately lead to the formation of highly reactive intermediates capable of forming covalent bonds with DNA.

Enzymatic Biotransformation to Reactive Species

The initial steps in the metabolic activation of 7-chloromethylbenz(a)anthracene can involve enzymatic modification of the chloromethyl group. While direct alkylation by the parent compound is possible due to the reactive nature of the chloromethyl group, metabolic processes can enhance its reactivity.

While direct evidence for the enzymatic hydroxymethylation of 7-chloromethylbenz(a)anthracene is not extensively documented, the metabolic pathways of structurally similar compounds, such as 7,12-dimethylbenz(a)anthracene (DMBA), provide a strong model. In the case of DMBA, the methyl groups are known to undergo hydroxylation to form hydroxymethyl derivatives, such as 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA). nih.gov This conversion is a critical step, as the resulting benzylic alcohol is a substrate for further activation. It is plausible that 7-chloromethylbenz(a)anthracene can be hydrolyzed to 7-hydroxymethylbenz(a)anthracene (B135668), which then enters a key activation pathway.

Sulfotransferase-Mediated Activation to Reactive Sulfuric Acid Esters

A crucial pathway in the activation of hydroxymethylated PAHs involves conjugation with sulfate (B86663), a reaction catalyzed by sulfotransferases (SULTs). These cytosolic enzymes transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

For the metabolite 7-hydroxymethylbenz(a)anthracene, this enzymatic reaction produces 7-sulfooxymethylbenz[a]anthracene. This sulfuric acid ester is a highly reactive molecule. The sulfate group is an excellent leaving group, facilitating the formation of a stabilized benzylic carbocation. This electrophilic intermediate can then readily react with nucleophilic sites on DNA, forming stable adducts. Research has demonstrated that 7-sulfooxymethylbenz[a]anthracene is a potent electrophile and is more carcinogenic than its precursor, 7-hydroxymethylbenz[a]anthracene, supporting the hypothesis that it is an ultimate carcinogenic form. nih.gov

| Enzyme Family | Substrate | Reactive Product | Significance |

| Sulfotransferases (SULTs) | 7-Hydroxymethylbenz(a)anthracene | 7-Sulfooxymethylbenz[a]anthracene | Formation of a highly reactive sulfuric acid ester leading to a benzylic carbocation. nih.gov |

Distinction from Bay-Region Diol-Epoxide Activation in Polycyclic Aromatic Hydrocarbons

The metabolic activation of many parent PAHs, like benz(a)anthracene (B33201) itself, is dominated by the bay-region diol-epoxide pathway. This multi-step process involves the formation of a dihydrodiol on the angular benzo-ring, which is then further epoxidized to create a highly reactive diol-epoxide in the "bay region" of the molecule. However, for 7-chloromethylbenz(a)anthracene, this is not the primary activation mechanism.

Divergent Metabolic Routes Leading to Genotoxic Species

The presence of the chloromethyl group at the 7-position provides a more direct route to a reactive species, thereby diverging from the classical diol-epoxide pathway. While ring oxidation to dihydrodiols can still occur with substituted PAHs like 7-methylbenz[a]anthracene (B135024) nih.gov, the activation via the side chain is a competing and often more significant pathway. For 7-chloromethylbenz(a)anthracene, the chloromethyl group itself is an electrophilic center, or it is metabolically converted to an even more reactive ester. This side-chain activation pathway is fundamentally different from the ring epoxidation that characterizes the bay-region theory. X-ray crystallographic studies of 7-chloromethylbenz(a)anthracene show that it is a carcinogen believed to act by alkylating DNA, which points to the importance of the reactive side chain. nih.gov

Formation of Reactive Benzylic Intermediates as Key Activating Products

The key to the genotoxicity of 7-chloromethylbenz(a)anthracene and its metabolites is the formation of a reactive benzylic intermediate. The carbon atom of the 7-substituent is in a benzylic position, meaning it is adjacent to the aromatic ring system. Cations at this position are stabilized by resonance, making them more likely to form.

There are two primary ways this reactive intermediate is generated:

Directly from 7-chloromethylbenz(a)anthracene: The chloride ion is a good leaving group, allowing the parent compound to act as an alkylating agent, forming a benzylic carbocation that can directly attack DNA.

Via the Sulfuric Acid Ester: If the compound is first metabolized to 7-hydroxymethylbenz(a)anthracene, subsequent sulfation creates 7-sulfooxymethylbenz[a]anthracene. The sulfate moiety is a superior leaving group compared to chloride, making this pathway a highly efficient route to the same reactive benzylic carbocation. nih.gov

This focus on the generation of a benzylic electrophile at the 7-position is the defining characteristic of the metabolic activation of 7-chloromethylbenz(a)anthracene and distinguishes it from the bay-region diol-epoxide mechanism that occurs on the aromatic rings of other PAHs.

| Activation Pathway | Key Intermediate | Precursor Compound |

| Bay-Region Pathway | Diol-Epoxide | Benz(a)anthracene |

| Side-Chain Activation | Benzylic Carbocation | 7-Chloromethylbenz(a)anthracene, 7-Hydroxymethylbenz(a)anthracene |

Mechanisms of Nucleic Acid Adduct Formation and Interaction

Covalent Binding to DNA and RNA Components

The primary mechanism of action for 7-chloromethylbenz(a)anthracene involves the formation of covalent adducts with DNA and RNA. The chloromethyl group at the 7-position is a reactive electrophilic site, readily attacked by nucleophilic centers within the nucleic acid bases.

Research on analogous compounds provides strong evidence for the specific nucleophilic sites on purine (B94841) and pyrimidine (B1678525) bases that are targeted by 7-chloromethylbenz(a)anthracene. The most reactive nucleophiles in DNA are the nitrogen and oxygen atoms of the bases. For benz(a)anthracene (B33201) derivatives, the primary targets are the purine bases, guanine (B1146940) and adenine (B156593), due to their greater nucleophilicity compared to pyrimidines.

Studies on the closely related compound, 7-bromomethylbenz(a)anthracene, have shown that it reacts with both guanine and adenine residues in DNA. nih.gov Similarly, the electrophilic sulfuric acid ester of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) forms adducts with both guanine and adenine nucleosides. nih.gov

The specific nucleophilic sites that are most susceptible to attack include:

N7 of Guanine: This is often the most nucleophilic site in DNA and a common target for a wide range of alkylating agents.

N3 of Adenine: Another highly nucleophilic nitrogen in the purine ring system.

N7 of Adenine: While generally less reactive than the N7 of guanine, it is still a significant site for adduction.

Exocyclic Amino Groups: The N6 amino group of adenine and the N2 amino group of guanine can also be targets. For instance, a diol epoxide metabolite of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has been shown to react with the amino group of adenine. nih.gov

The table below summarizes the key nucleophilic sites on purine bases that are likely targets for 7-chloromethylbenz(a)anthracene, based on data from analogous compounds.

| Base | Nucleophilic Site | Supporting Evidence (Analogous Compounds) |

| Guanine | N7 | Reaction with 7-bromomethylbenz(a)anthracene nih.gov and 7-hydroxymethyl-12-methylbenz[a]anthracene sulfate (B86663) ester nih.gov |

| Guanine | Exocyclic N2 | Potential target for electrophilic metabolites of benz(a)anthracenes |

| Adenine | N3 | Implicated in reactions with various alkylating agents |

| Adenine | N7 | Reaction with 7-bromomethylbenz(a)anthracene nih.gov and 7-hydroxymethyl-12-methylbenz[a]anthracene sulfate ester nih.gov |

| Adenine | Exocyclic N6 | Reaction with DMBA diol epoxide nih.gov |

The covalent attachment of 7-chloromethylbenz(a)anthracene to a nucleic acid base results in the formation of a stable adduct. These adducts are characterized by a persistent covalent bond between the hydrocarbon and the nucleic acid. The formation of these stable adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mispairing of bases.

The characterization of such adducts often involves enzymatic hydrolysis of the modified DNA to its constituent nucleosides, followed by chromatographic separation and spectroscopic analysis. While specific data for 7-chloromethylbenz(a)anthracene is limited, studies on 7,12-dimethylbenz[a]anthracene (DMBA) have shown the formation of stable adducts that persist in tissues. nih.gov The structure of these adducts is dependent on the metabolic pathway that activates the parent compound.

In addition to forming stable adducts, alkylation at certain positions on purine bases can lead to the formation of unstable adducts. Specifically, adduction at the N7 position of guanine or the N3 and N7 positions of adenine weakens the N-glycosidic bond that connects the purine base to the deoxyribose sugar in the DNA backbone. wustl.edu This destabilization can lead to the spontaneous cleavage of the glycosidic bond, releasing the modified purine base from the DNA strand and leaving behind an apurinic (AP) site.

These AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired. The formation and release of these depurination adducts represent a significant pathway for the genotoxicity of many alkylating agents.

Stereochemical Aspects of Adduct Formation and Conformational Effects

The stereochemistry of the interaction between 7-chloromethylbenz(a)anthracene and DNA is a critical determinant of the resulting adduct's structure and its biological consequences. For many polycyclic aromatic hydrocarbons, metabolic activation introduces chiral centers into the molecule. The specific stereoisomer of the reactive metabolite can influence which face of the purine base is attacked and the ultimate conformation of the adduct within the DNA helix.

In the case of 7,12-dimethylbenz[a]anthracene, the stereochemistry of the diol-epoxide metabolites dictates the structure of the DNA adducts formed. nih.gov Although 7-chloromethylbenz(a)anthracene is a direct-acting alkylating agent and does not require metabolic activation to the same extent, the conformation of the benz(a)anthracene ring system relative to the DNA helix upon adduct formation will have significant stereochemical implications. The orientation of the bulky aromatic system can cause localized disruptions in the DNA structure, such as bending or unwinding of the helix.

Influence of Compound Structure on DNA Binding Mode

X-ray crystallographic studies have revealed important structural differences between 7-chloromethylbenz(a)anthracene and its methylated analog, 7-chloromethyl-12-methylbenz(a)anthracene (B1209050). nih.gov 7-chloromethylbenz(a)anthracene itself is a planar molecule. This planarity allows for the possibility of intercalative binding, where the aromatic ring system inserts itself between the base pairs of the DNA double helix. This mode of interaction is stabilized by π-π stacking interactions with the DNA bases.

In contrast, the addition of a methyl group at the 12-position in 7-chloromethyl-12-methylbenz(a)anthracene introduces significant steric hindrance, forcing the molecule to adopt a non-planar conformation. nih.gov This non-planarity makes classical intercalation between DNA base pairs unlikely. Instead, it is proposed that such non-planar derivatives bind to the exterior of the DNA helix, likely within the major or minor grooves, after forming a covalent bond with a base. nih.gov This external binding would still cause significant distortion of the DNA structure but in a different manner than intercalation.

The table below contrasts the structural properties and likely DNA binding modes of planar and non-planar benz(a)anthracene derivatives.

| Compound | Planarity | Likely DNA Interaction Mode | Reference |

| 7-Chloromethylbenz(a)anthracene | Planar | Intercalation followed by covalent binding | nih.gov |

| 7-Chloromethyl-12-methylbenz(a)anthracene | Non-planar | Covalent binding in the major or minor groove | nih.gov |

Proposed Models for Interaction with the DNA Helix (e.g., groove binding, potential for intercalation)

Following the initial covalent attachment of 7-chloromethylbenz[a]anthracene to nucleic acids, the bulky aromatic ring system of the carcinogen remains associated with the DNA helix. The orientation and nature of this non-covalent interaction are critical to understanding the subsequent biological consequences, such as interference with DNA replication and transcription. Two primary models are generally considered for the interaction of such planar aromatic molecules with the DNA double helix: intercalation and groove binding.

Research into the three-dimensional structure of 7-chloromethylbenz[a]anthracene has provided significant insights into its likely mode of interaction with DNA. X-ray crystallographic studies have revealed that the benz[a]anthracene ring system of this molecule is planar. nih.gov This planarity is a key characteristic often associated with the ability of a molecule to intercalate, or stack, between the base pairs of the DNA helix. However, studies on 7-chloromethylbenz[a]anthracene and the structurally similar 7-chloromethyl-12-methylbenz[a]anthracene suggest that complete intercalation is not the favored mechanism of interaction for these compounds. nih.gov

The prevailing model suggests that after alkylating a DNA base, the 7-chloromethylbenz[a]anthracene moiety resides in one of the grooves of the DNA helix, most likely the major groove. nih.gov In this proposed orientation, the long axis of the aromatic ring system runs approximately parallel to the axis of the DNA helix. nih.gov This model is supported by the observation that even non-planar derivatives, such as 7-chloromethyl-12-methylbenz[a]anthracene, which are sterically hindered from fully intercalating, are also potent carcinogens that bind to DNA. nih.gov This suggests that a common mechanism, not reliant on complete intercalation, is at play. The covalent bond formed between the 7-methyl group and a DNA base acts as an anchor, positioning the polycyclic aromatic hydrocarbon in the groove.

While the groove binding model is more widely accepted for 7-chloromethylbenz[a]anthracene, the potential for partial intercalation cannot be entirely dismissed without further detailed structural studies of the DNA adducts. The planar nature of the benz[a]anthracene ring system means that it could potentially insert partially between DNA base pairs, causing a more localized distortion of the helix.

The study of model compounds derived from metabolites of the related carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) has shown that intercalative binding is a significant mode of interaction for some of these derivatives. nih.gov For instance, fluorescence quenching and lifetime experiments have been used to determine the binding constants for these interactions.

Below is a table summarizing the DNA binding characteristics of model compounds related to benz[a]anthracene, which helps to provide context for the potential interactions of 7-chloromethylbenz[a]anthracene.

| Compound/Metabolite Model | Proposed Mode of Interaction | Binding Constant (K) (M⁻¹) | Experimental Method | Reference |

| 9,10-dimethylanthracene (DMA) | Intercalation | 3.1 x 10³ | Fluorescence Quenching | nih.gov |

| 8,9,10,11-tetrahydro-BA | Intercalation | ~5.2 x 10² | Fluorescence Quenching | nih.gov |

| 1,2,3,4-tetrahydrobenz[a]anthracene | Intercalation | 1.5 - 2.5 x 10³ | Fluorescence Intensity and Lifetime | |

| 5,6-dihydrobenz[a]anthracene | Weaker Binding | ~0.5 x 10³ | Fluorescence Intensity and Lifetime | |

| 8,9,10,11-tetrahydrobenz[a]anthracene | Intercalation | 1.5 - 2.5 x 10³ | Fluorescence Intensity and Lifetime |

It is important to note that these are model compounds and not 7-chloromethylbenz[a]anthracene itself. However, the data illustrates that the benz[a]anthracene scaffold is capable of intercalative interactions, and the specific substitutions and metabolic activation steps play a crucial role in determining the preferred mode and strength of DNA binding. For 7-chloromethylbenz[a]anthracene, the evidence points towards a model of covalent linkage followed by positioning within the major groove of the DNA helix. nih.gov

Molecular Mechanisms of Mutagenesis and Carcinogenesis

DNA Adducts as Promutagenic Lesions

The carcinogenic activity of many chemical agents, including 7-chloromethylbenz(a)anthracene, is initiated by their metabolic activation to reactive electrophilic species that can covalently bind to cellular macromolecules, most critically, DNA. This binding results in the formation of DNA adducts, which are considered primary promutagenic lesions.

Interference with DNA Replication and Transcriptional Processes

The formation of bulky DNA adducts by 7-chloromethylbenz(a)anthracene on the DNA template can physically obstruct the progression of DNA and RNA polymerases, thereby interfering with the fundamental processes of DNA replication and transcription. This interference can lead to stalled replication forks and incomplete transcription, which, if not properly repaired, can trigger cell cycle arrest or apoptosis. In some instances, specialized translesion synthesis (TLS) polymerases may be recruited to bypass the lesion. While this allows for the completion of replication, these polymerases are often error-prone, introducing mutations at or near the site of the adduct.

Studies on the closely related compound, 7-bromomethylbenz[a]anthracene, have shown that the capacity of cells to replicate their DNA on a damaged template is a critical determinant of their sensitivity to the carcinogen. This suggests that the persistence of adducts from compounds like 7-chloromethylbenz(a)anthracene can directly disrupt normal DNA synthesis.

Induction of Specific Mutational Events

The promutagenic nature of 7-chloromethylbenz(a)anthracene-DNA adducts lies in their ability to cause specific types of mutations during DNA replication. The altered structure of the adducted base can lead to mispairing with an incorrect incoming nucleotide.

Research on the tumorigenicity of the related compounds 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene (B1201482) in mice has revealed a distinct mutational signature. A high percentage of the liver tumors induced by these compounds were found to contain activating mutations in the K-ras proto-oncogene. mdpi.com Specifically, a GGC to CGC transversion at codon 13 was the predominant mutation observed. mdpi.com This type of point mutation, a change in a single DNA base pair, can lead to the production of a constitutively active Ras protein, a key driver of cellular proliferation and tumorigenesis. The specificity of this mutation suggests that the adducts formed by these compounds are preferentially formed at guanine (B1146940) bases and are prone to being misread by the replication machinery.

Structure-Activity Relationships in Mutagenic and Carcinogenic Potency

Influence of Chemical Substituents on Biological Activity

The presence and position of substituent groups on the benz(a)anthracene (B33201) ring system can significantly modulate its carcinogenic activity. A classic example is the comparison between 7-chloromethylbenz(a)anthracene and its more potent counterpart, 7-chloromethyl-12-methylbenz(a)anthracene (B1209050).

X-ray crystallographic studies have revealed that the addition of a methyl group at the 12-position of 7-chloromethylbenz(a)anthracene introduces significant steric hindrance. nih.gov This steric clash forces the benz(a)anthracene ring system to adopt a nonplanar conformation. nih.gov Despite this deviation from planarity, 7-chloromethyl-12-methylbenz(a)anthracene exhibits potent carcinogenic activity, indicating that planarity is not a strict requirement for the biological action of this class of compounds. nih.gov This finding challenges the traditional model of PAH carcinogenesis that emphasizes the necessity of a planar aromatic system for intercalation into the DNA helix.

Analysis of the Correlation between Molecular Planarity and Observed Biological Activity

The relationship between the planarity of a PAH molecule and its biological activity is complex. While many classic carcinogens are planar molecules that can intercalate between the base pairs of DNA, the case of 7-chloromethyl-12-methylbenz(a)anthracene demonstrates that this is not a universal prerequisite for carcinogenicity. nih.gov

Cellular Responses to DNA Damage Induced by Benz(a)anthracene, 7-chloromethyl-

Cells have evolved a sophisticated network of pathways, collectively known as the DNA damage response (DDR), to counteract the deleterious effects of genotoxic agents like 7-chloromethylbenz(a)anthracene. The efficiency and fidelity of these repair mechanisms are critical determinants of cell fate following exposure to such carcinogens.

Upon detection of DNA adducts, the cell can activate several repair pathways. The primary mechanism for removing bulky adducts formed by PAHs is nucleotide excision repair (NER). In this process, a segment of DNA containing the lesion is excised and replaced with a new, error-free sequence. The importance of this pathway is underscored by studies on cells deficient in excision repair. For instance, Chinese hamster ovary cells with defective excision repair were found to be significantly more sensitive to the killing effects of the related compound 7-bromomethylbenz[a]anthracene. This hypersensitivity is accompanied by an increased frequency of mutations, suggesting that when the primary, error-free repair pathway is compromised, the cell may rely on more error-prone mechanisms to deal with the damage, leading to a higher mutational load.

Beyond direct repair, the cell can also respond to DNA damage by activating cell cycle checkpoints. This provides more time for repair to occur before the cell enters critical phases of the cell cycle, such as DNA replication or mitosis. If the damage is too extensive to be repaired, the cell may initiate programmed cell death, or apoptosis, as a fail-safe mechanism to eliminate potentially cancerous cells.

The cellular response to DNA damage is a complex interplay of signaling pathways that ultimately determines whether a cell will survive with its genomic integrity intact, acquire mutations that can lead to cancer, or be eliminated for the greater good of the organism.

Pathways of DNA Repair and Their Efficiency in Removing Adducts

The primary cellular defense against the DNA lesions induced by 7-chloromethylbenz(a)anthracene is the nucleotide excision repair (NER) pathway. This intricate, multi-protein system is responsible for recognizing and removing a wide variety of bulky, helix-distorting DNA adducts, such as those formed by the covalent binding of 7-chloromethylbenz(a)anthracene to DNA bases. nih.gov The core mechanism of NER involves the recognition of the damaged DNA, dual incision of the damaged strand on either side of the lesion, excision of the oligonucleotide containing the adduct, and finally, synthesis of a new DNA strand using the undamaged strand as a template.

Studies on the closely related compound, 7-bromomethylbenz(a)anthracene, provide significant insights into the specific NER processes likely involved in the repair of 7-chloromethylbenz(a)anthracene-induced damage. In bacterial systems, the repair of such adducts is critically dependent on the products of the uvrA, uvrB, and uvrC genes, which are essential components of the NER machinery. nih.gov This indicates that the recognition and incision steps of NER are vital for processing these types of lesions.

In mammalian cells, the efficiency of NER in removing bulky adducts can be influenced by the specific base that is modified. Research on 7-bromomethylbenz(a)anthracene has shown that adducts formed at adenine (B156593) residues are excised more readily than those formed at guanine residues. nih.gov This differential repair efficiency can contribute to the mutagenic spectrum of the compound, as unrepaired guanine adducts are more likely to persist and cause mutations during DNA replication. The capacity of cells to replicate DNA even with the persistence of some adducts highlights a tolerance mechanism, which, while allowing cell survival, may come at the cost of increased genomic instability. nih.gov

| Adduct Location | Relative Excision Efficiency | Implication for Mutagenesis |

|---|---|---|

| Adenine Residues | Higher | Lower probability of mutations at A-T base pairs. |

| Guanine Residues | Lower | Higher probability of persistent adducts leading to mutations at G-C base pairs. nih.gov |

Activation of Signal Transduction Cascades in Response to Genotoxic Stress

The presence of 7-chloromethylbenz(a)anthracene-DNA adducts constitutes a significant form of genotoxic stress, which in turn activates a variety of signal transduction cascades designed to coordinate the cellular response. These signaling pathways can lead to several outcomes, including cell cycle arrest to allow time for DNA repair, the induction of apoptosis (programmed cell death) to eliminate heavily damaged cells, or the activation of survival pathways.

A central player in the response to DNA damage is the tumor suppressor protein p53. In response to genotoxic stress from related polycyclic aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), p53 is stabilized and activated. nih.gov Activated p53 can transcriptionally regulate a host of downstream target genes. For instance, p53 can induce the expression of p21/WAF1, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, typically at the G1/S or G2/M checkpoints. This provides a window of opportunity for the DNA repair machinery to remove the damaging adducts. If the DNA damage is too extensive to be repaired, p53 can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and Puma, leading to the elimination of the damaged cell and preventing the propagation of potentially oncogenic mutations. nih.gov The importance of p53 in this process is underscored by the observation that the bone marrow toxicity induced by DMBA is dependent on functional p53. nih.gov

In addition to the p53 pathway, the genotoxic stress imposed by benz(a)anthracene derivatives can also lead to the generation of reactive oxygen species (ROS) and induce a state of oxidative stress. nih.gov This oxidative stress can, in itself, cause further DNA damage and activate additional signaling pathways. For example, the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are often activated in response to oxidative stress and DNA damage. These pathways can have diverse and context-dependent effects, including the regulation of apoptosis, inflammation, and cell survival.

The activation of these signaling cascades is a critical juncture in the cellular response to 7-chloromethylbenz(a)anthracene. The balance between pro-survival and pro-apoptotic signals, largely orchestrated by the p53 network and oxidative stress responses, will ultimately influence whether a cell successfully repairs the damage or succumbs to apoptosis, or, in the case of repair failure and survival, embarks on a path towards malignant transformation.

| Pathway | Key Proteins | Primary Cellular Outcome | Reference |

|---|---|---|---|

| p53 Signaling | p53, p21/WAF1, Bax, Puma | Cell Cycle Arrest, Apoptosis | nih.govnih.gov |

| Oxidative Stress Response | ROS, JNK, p38 MAPK | Apoptosis, Inflammation, Survival | nih.gov |

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental to the analysis of 7-chloromethyl-benz(a)anthracene and its derivatives, enabling the separation of complex mixtures and the quantification of individual components.

High-Performance Liquid Chromatography (HPLC) with High-Sensitivity Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their metabolites. While specific HPLC methods for 7-chloromethyl-benz(a)anthracene are not extensively detailed in publicly available literature, the methodologies applied to its parent compound, benz(a)anthracene (B33201), and its methylated analogs provide a clear framework. For instance, the purity of commercially available 7-chloromethyl-benz(a)anthracene is often assessed using HPLC.

Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. cdc.gov Detection is a critical aspect of HPLC analysis. For PAHs, which often exhibit native fluorescence, fluorescence detectors offer high sensitivity and selectivity. cdc.govmdpi.com Ultraviolet (UV) detectors are also commonly used. epa.gov In studies of related compounds, HPLC has been coupled with techniques like ³²P-postlabeling to enhance the detection of DNA adducts. rsc.org

Table 1: Illustrative HPLC Conditions for Analysis of Benz(a)anthracene and Related Compounds

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | cdc.gov |

| Mobile Phase | Acetonitrile/Water gradient | cdc.gov |

| Detector | Fluorescence, UV (254 nm) | cdc.govepa.gov |

| Application | Separation of PAHs from environmental and biological samples. | cdc.gov |

This table represents typical conditions for PAH analysis and is not specific to 7-chloromethyl-benz(a)anthracene due to a lack of available data.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov It is particularly useful for analyzing complex mixtures of PAHs found in environmental samples. researchgate.net While specific GC/MS studies on 7-chloromethyl-benz(a)anthracene are not readily found, the general applicability of this method to PAHs is well-established. nih.gov

In a typical GC/MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. For example, the NIST WebBook provides the electron ionization mass spectrum for the related compound 7-methylbenz[a]anthracene (B135024). nist.gov

The EPA has established methods, such as Method 610, which outlines GC procedures for the analysis of polynuclear aromatic hydrocarbons. epa.gov However, this method notes that GC does not always adequately resolve certain isomeric pairs, such as chrysene (B1668918) and benzo(a)anthracene. epa.gov

Spectroscopic Approaches for Structural and Adduct Characterization

Spectroscopic techniques are indispensable for elucidating the structure of 7-chloromethyl-benz(a)anthracene and characterizing the adducts it forms with biological molecules, most notably DNA.

Mass Spectrometry for Adduct Identification and Quantification

Mass spectrometry (MS) is a critical tool for identifying and quantifying DNA adducts formed by reactive chemicals like the metabolites of 7-chloromethyl-benz(a)anthracene. Following the separation of DNA adducts, often by HPLC, MS can provide precise molecular weight information and fragmentation patterns to confirm the identity of the adduct.

While direct mass spectrometric data for 7-chloromethyl-benz(a)anthracene adducts are not widely published, studies on the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) demonstrate the power of this technique. Research has shown that DMBA forms depurination and stable DNA adducts, which have been identified and quantified using HPLC and fluorescence line-narrowing spectroscopy. nih.gov The depurination adducts, for instance, involve the binding of the 12-methyl group to the N-7 position of adenine (B156593) or guanine (B1146940). nih.gov

Fluorescence Spectroscopy for DNA Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to study the interactions between fluorescent molecules, such as PAHs, and DNA. nih.gov The intrinsic fluorescence of the benz(a)anthracene ring system makes this technique particularly well-suited for investigating its binding to DNA. researchgate.net Changes in the fluorescence spectrum of the PAH, such as shifts in the emission wavelength or changes in fluorescence intensity, can provide insights into the binding mode and the local environment of the molecule when intercalated or bound to DNA.

Studies on benz(a)anthracene have shown that the fluorescence spectra of its DNA adducts are phenanthrene-like rather than anthracene-like, providing clues about the region of the molecule involved in metabolic activation. nih.gov The fluorescence emission spectrum of anthracene (B1667546) dissolved in cyclohexane (B81311) shows a quantum yield of 0.36. The development of novel anthracene derivatives for biomedical applications often involves detailed photophysical investigations using various spectroscopic techniques. rsc.org

Table 2: Fluorescence Properties of Anthracene

| Property | Value | Reference |

| Excitation Wavelength | 350 nm (in cyclohexane) | |

| Quantum Yield | 0.36 (in cyclohexane) | |

| Emission Spectrum | Characterized by distinct vibronic bands |

This data is for the parent aromatic system, anthracene, and serves as a foundational reference.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

For example, the ¹H NMR spectrum of the parent compound, benz(a)anthracene, shows a complex pattern of signals in the aromatic region. nih.govresearchgate.net Similarly, the ¹H NMR spectrum of 9-(chloromethyl)anthracene (B151802) provides chemical shift data for the chloromethyl protons and the aromatic protons of the anthracene core. chemicalbook.com The ¹H NMR spectrum of 7,12-dimethylbenz[a]anthracene also shows characteristic signals for the methyl and aromatic protons. chemicalbook.com X-ray crystallography has been used to determine the three-dimensional structures of 7-chloromethylbenz(a)anthracene and the related 7-chloromethyl-12-methylbenz(a)anthracene (B1209050). capes.gov.br

Table 3: Illustrative ¹H NMR Chemical Shifts for Related Compounds

| Compound | Proton | Chemical Shift (ppm) | Solvent | Reference |

| Benz(a)anthracene | Aromatic | 7.42 - 9.12 | CDCl₃ | nih.gov |

| 9-(Chloromethyl)anthracene | -CH₂Cl | 5.535 | CDCl₃ | chemicalbook.com |

| 9-(Chloromethyl)anthracene | Aromatic | 7.455 - 8.405 | CDCl₃ | chemicalbook.com |

| 7,12-Dimethylbenz[a]anthracene | -CH₃ | 3.047, 3.334 | Not specified | chemicalbook.com |

| 7,12-Dimethylbenz[a]anthracene | Aromatic | 7.54 - 8.456 | Not specified | chemicalbook.com |

This table provides examples from related compounds to demonstrate the utility of NMR spectroscopy.

Application of Isotope Labeling and Tracer Techniques in Metabolic Research

Isotope labeling and tracer techniques have been instrumental in elucidating the metabolic pathways of Benz(a)anthracene, 7-chloromethyl-. These sophisticated methodologies allow for the tracking of the compound and its metabolites within biological systems, providing critical insights into its activation and detoxification processes. The use of stable and radioactive isotopes has enabled researchers to identify key metabolic intermediates and DNA adducts, which are crucial for understanding the compound's mechanism of action.

One of the primary applications of isotope labeling in the study of 7-chloromethylbenz(a)anthracene metabolism is the use of heavy oxygen isotopes, such as oxygen-18 (¹⁸O₂), to trace the origin of oxygen atoms in the resulting metabolites. In a key study, 7-chloromethylbenz(a)anthracene was incubated with rat liver microsomes under an atmosphere containing ¹⁸O₂. nih.gov Mass spectrometric analysis of the resulting dihydrodiol metabolites revealed the incorporation of a single oxygen-18 atom into each molecule. nih.gov This finding provided direct evidence that the metabolism of 7-chloromethylbenz(a)anthracene proceeds through an arene oxide intermediate, which is subsequently hydrated by the action of epoxide hydrolase to form the corresponding trans-dihydrodiols. nih.gov

Furthermore, this research delved into the stereochemistry of the metabolic activation by analyzing the dehydration products of the oxygen-18 labeled trans-dihydrodiols. nih.gov The mass spectral data indicated that the metabolism is highly stereoselective, preferentially forming 7-Cl-BA 3S,4R-epoxide and 7-Cl-BA 8R,9S-epoxide as the predominant enantiomeric intermediates. nih.gov This level of detail is crucial for understanding the specific enzymatic processes involved and the ultimate stereochemistry of the reactive metabolites.

Another powerful isotopic technique employed in the metabolic research of 7-chloromethylbenz(a)anthracene is ³²P-postlabeling. This highly sensitive method is used to detect and quantify DNA adducts, which are formed when reactive metabolites of the compound covalently bind to DNA. In studies investigating the genotoxicity of 7-chloromethylbenz(a)anthracene, its covalent binding to calf thymus DNA was demonstrated, catalyzed by liver microsomes from 15-day-old B6C3F1 male mice. researchgate.net The resulting DNA adduct was identified as being derived from the trans-3,4-dihydrodiol of 7-chloromethylbenz(a)anthracene. researchgate.net

To confirm the identity of this adduct, an authentic standard was synthesized by converting the trans-3,4-dihydrodiol to its corresponding vicinal bay-region diol-epoxide, which was then reacted with calf thymus DNA. researchgate.net The DNA adduct formed during the in vitro metabolism was found to be identical to this authentic standard when analyzed using ³²P-postlabeling combined with High-Performance Liquid Chromatography (HPLC). researchgate.net This use of a radiolabeled phosphate (B84403) group allows for the detection of extremely low levels of DNA adducts, providing a quantitative measure of DNA damage.

The quantitative analysis of 7-chloromethylbenz(a)anthracene metabolism has been carried out using liver microsomes from different species and under various induction conditions. These studies, while not always explicitly detailing the use of labeled internal standards for quantification, rely on the principles of tracer kinetics to determine the relative and absolute amounts of different metabolites formed. The data from these studies are crucial for building a comprehensive picture of the metabolic profile of the compound.

| Metabolite | Mouse Liver Microsomes (% of Total Metabolites) | Rat Liver Microsomes (% of Total Metabolites) |

|---|---|---|

| 7-Cl-BA trans-3,4-dihydrodiol | 7-8% | 7-8% |

| Metabolism at C-8 and C-9 | ~42% | ~56% |

| 7-Cl-BA trans-8,9-dihydrodiol (in Tilapia liver microsomes) | Major metabolite (40%) |

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-chloromethylbenz[a]anthracene that drive its reactivity. By solving approximations of the Schrödinger equation, these methods can elucidate the molecule's electronic structure and predict its behavior in chemical reactions.

The carcinogenicity of 7-chloromethylbenz[a]anthracene is believed to stem from its ability to alkylate DNA. nih.govslideshare.net The key step in this process is the formation of a highly reactive electrophilic intermediate. Computational studies suggest that this intermediate is a carbocation (a carbonium ion), specifically the 7-benz[a]anthracenylmethyl cation (Ar-CH₂⁺). aacrjournals.org

This reactive species is formed through the heterolytic cleavage of the carbon-chlorine bond at the 7-position, where the chlorine atom departs as a chloride anion (Cl⁻). Quantum chemical calculations can model the energetic landscape of this process, determining the activation energy required for the C-Cl bond to break and the relative stability of the resulting carbocation. The stability of this carbocation is enhanced by the extensive delocalization of the positive charge across the large, conjugated π-electron system of the benz[a]anthracene aromatic rings. This delocalization lowers the energy of the carbocation, making its formation more favorable and thus increasing the electrophilic potential of the parent molecule.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of 7-chloromethylbenz[a]anthracene's electrophilicity, the crucial orbital is its LUMO.

The LUMO of 7-chloromethylbenz[a]anthracene is primarily associated with the anti-bonding σ* orbital of the C-Cl bond. This orbital has a low energy, making the molecule susceptible to nucleophilic attack. When a nucleophile, such as the electron-rich nitrogen or oxygen atoms in DNA bases (e.g., guanine), approaches, electrons from the nucleophile's HOMO can populate the LUMO of the chloromethyl group. This interaction weakens the C-Cl bond, facilitates the departure of the chloride ion, and leads to the formation of a covalent bond between the benz[a]anthracene moiety and the DNA base. The resulting carbocation intermediate has an even lower-energy LUMO, making it a potent electrophile that reacts readily with DNA.

Molecular Dynamics Simulations of DNA-Adduct Interactions

Once 7-chloromethylbenz[a]anthracene forms a covalent bond with DNA, creating a DNA adduct, molecular dynamics (MD) simulations can be employed to study the structural and dynamic consequences of this modification. MD simulations model the movement of atoms over time, providing a detailed picture of how the DNA helix accommodates the bulky aromatic adduct.

A central question in the study of polycyclic aromatic hydrocarbon-DNA adducts is whether they bind through intercalation—slotting between the DNA base pairs—or through other means. Crystallographic and modeling studies have provided significant insights for 7-chloromethylbenz[a]anthracene. A key study compared the planar 7-chloromethylbenz[a]anthracene with its non-planar counterpart, 7-chloromethyl-12-methylbenz[a]anthracene, both of which are carcinogenic. nih.govaacrjournals.org The finding that the non-planar molecule is also a carcinogen strongly suggests that complete intercalation of the aromatic ring system between DNA base pairs is not a necessary mechanism for its activity. nih.govaacrjournals.org

MD simulations support a model where the adduct causes localized distortions rather than the large-scale structural changes seen with classic intercalators. These simulations can quantify changes in helical parameters such as base-pair rise, twist, and slide, and can reveal bending or kinking of the DNA helix at the site of the adduct.

Table 1: Comparison of Benz[a]anthracene Derivatives and Mechanistic Implications

| Compound | Aromatic System Planarity | Carcinogenic Activity | Implication for DNA Interaction Mechanism |

|---|---|---|---|

| 7-chloromethylbenz[a]anthracene | Planar nih.govaacrjournals.org | Yes nih.govaacrjournals.org | Carcinogenicity does not depend on a planar ring system, implying that full intercalation between DNA base pairs is not a required mechanism of action. nih.govaacrjournals.org |

| 7-chloromethyl-12-methylbenz[a]anthracene | Non-planar (due to steric hindrance) nih.govaacrjournals.org | Yes nih.govaacrjournals.org |

Beyond simply forming a bond, the orientation of the 7-methylbenz[a]anthracene (B135024) adduct relative to the DNA helix is critical for its biological consequences. Computational modeling based on crystallographic data suggests a specific orientation. nih.gov The proposed model indicates that after alkylating a DNA base, the bulky benz[a]anthracene ring system resides in one of the DNA grooves. nih.govaacrjournals.org

Specifically, the evidence points to a preference for the major groove . nih.govaacrjournals.org In this orientation, the long axis of the planar aromatic ring system is positioned to be roughly parallel to the axis of the DNA helix. nih.govaacrjournals.org This arrangement minimizes steric clash while allowing for stabilizing van der Waals interactions between the hydrocarbon and the walls of the DNA groove. This groove-binding model contrasts with an intercalative model and has different implications for how the cellular DNA repair machinery might recognize and process the damage.

In Silico Approaches for Predicting Structure-Reactivity Relationships and Biological Activity

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of chemicals based on their molecular structure. These models establish a mathematical relationship between chemical descriptors and an observed activity, such as carcinogenicity.

For polycyclic aromatic hydrocarbons like 7-chloromethylbenz[a]anthracene, QSAR models have been developed to predict their carcinogenic potential. These models use a variety of descriptors that can be calculated computationally, including:

Electronic Descriptors: Such as the energy of the LUMO, which relates to electrophilicity and the ease of carbocation formation.

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Steric Descriptors: Which account for the three-dimensional shape and bulk of the molecule.

By correlating these descriptors with experimental carcinogenicity data from a set of known compounds, a predictive model can be built. 7-chloromethylbenz[a]anthracene can be included in the training set of such models or have its activity predicted by an established model. These in silico approaches are valuable for prioritizing chemicals for further toxicological testing and for understanding the key structural features that confer biological activity. amercrystalassn.org

Environmental Transformation Pathways: Academic Research on Chemical and Biochemical Mechanisms

Photochemical Degradation Mechanisms

The absorption of solar radiation can initiate a series of chemical reactions that transform 7-chloromethylbenz(a)anthracene into various intermediate products. The most reactive positions on the benz[a]anthracene molecule are the 7 and 12 positions due to their high electron density. researchgate.net

Upon exposure to light, particularly in the presence of oxygen, benz[a]anthracene and its derivatives undergo photooxidation. researchgate.net A key initial step in this process is the reaction with singlet oxygen, which can be generated through the photodynamic effect of the PAH molecule itself, to form unstable endoperoxides across the 7 and 12 positions. researchgate.netnih.gov These endoperoxides can then undergo rearrangement and further oxidation to yield more stable oxidized intermediates, primarily quinones. researchgate.net

For the closely related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), photooxidation has been shown to yield a variety of products, including 7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene (an endoperoxide), and subsequently benz[a]anthracene-7,12-dione. nih.gov It is plausible that 7-chloromethylbenz(a)anthracene follows a similar pathway, leading to the formation of 7-chloromethylbenz(a)anthracene-12-one or other related quinones. The presence of a chloromethyl group at the 7-position, however, may influence the reaction kinetics and the distribution of final products compared to a methyl-substituted or unsubstituted benz[a]anthracene.

Studies on the parent compound, anthracene (B1667546), have demonstrated that photooxidation leads to the formation of 9,10-anthraquinone. researchgate.net This transformation underscores the general pathway of endoperoxide formation followed by conversion to a quinone structure for PAHs with reactive meso-positions.

| Precursor Compound | Key Photooxidation Intermediates/Products |

| Benz[a]anthracene | Endoperoxides, Quinones (e.g., Benz[a]anthracene-7,12-dione) |

| 7,12-Dimethylbenz[a]anthracene | 7,12-Epidioxy-7,12-dihydro-7-12-dimethylbenz[a]anthracene, Benz[a]anthracene-7,12-dione |

| Anthracene | 9,10-Anthraquinone |

The rate of photochemical degradation of PAHs is highly dependent on the spectrum of the light source and various environmental factors. nih.gov Natural sunlight, with its ultraviolet (UV) component, is significantly more effective at inducing photodegradation than artificial fluorescent lights. nih.gov

The kinetics of these reactions are also influenced by the environmental matrix. In aquatic systems, the depth and turbidity of the water play a crucial role. nih.gov Higher turbidity can slow down photodegradation due to the scattering and attenuation of light. nih.gov The presence of other substances in the environment, such as humic acids, can also affect the transformation rates, potentially by acting as photosensitizers or quenchers. For instance, the photodegradation of anthracene is reported to be more efficient in water than in hydrocarbon solvents. nih.gov The half-life of a PAH in surface waters can vary dramatically, from hours in clear, shallow waters to weeks in deep, murky ponds. nih.gov

Biotransformation Mechanisms in Environmental Matrices

Microorganisms in soil and sediment play a significant role in the breakdown of PAHs. The introduction of a chlorine atom in 7-chloromethylbenz(a)anthracene is expected to influence its susceptibility to microbial attack, as halogenated compounds can sometimes be more recalcitrant.

Fungal species, such as Fusarium solani, have been shown to degrade benz[a]anthracene. nih.gov The degradation pathway proceeds through the formation of benz[a]anthracene-7,12-dione, which is then further broken down into simpler molecules like phthalic acid. researchgate.netnih.gov

Bacterial degradation of benz[a]anthracene has been observed in species like Mycobacterium sp. strain RJGII-135. nih.gov This bacterium attacks the molecule to form dihydrodiols, specifically 5,6-benz[a]anthracene-dihydrodiol and 10,11-benz[a]anthracene-dihydrodiol. nih.gov The formation of these dihydrodiols is a hallmark of dioxygenase enzyme activity. Further metabolism leads to ring cleavage and the formation of smaller acidic metabolites. nih.gov

A study on the metabolism of the related compound 7-chlorobenz[a]anthracene by liver microsomes, which can mimic certain environmental enzymatic processes, revealed the formation of a trans-3,4-dihydrodiol. nih.gov This suggests that even with a halogen substituent at the 7-position, the microbial degradation of 7-chloromethylbenz(a)anthracene could likely be initiated by an attack on the aromatic rings to form dihydrodiols.

| Microbial Species | Parent Compound | Key Metabolites |

| Fusarium solani | Benz[a]anthracene | Benz[a]anthracene-7,12-dione, Phthalic acid |

| Mycobacterium sp. strain RJGII-135 | Benz[a]anthracene | 5,6-Benz[a]anthracene-dihydrodiol, 10,11-Benz[a]anthracene-dihydrodiol |

| Liver Microsomes | 7-Chlorobenz[a]anthracene | trans-3,4-dihydrodiol |

The initial steps in the microbial degradation of PAHs are typically catalyzed by specific oxidative enzymes. For fungal degradation, extracellular enzymes like laccases and peroxidases are often involved. nih.gov In the case of Fusarium solani degrading benz[a]anthracene, laccase activity was detected, suggesting its role in the initial oxidation of the PAH. nih.gov Lignin peroxidase (LiP) and manganese-dependent peroxidase (MnP) were not detected in this particular study. nih.gov

In bacteria, the key enzymes for initiating the breakdown of PAHs are dioxygenases. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. This is a critical step that destabilizes the aromatic system and facilitates subsequent ring cleavage and further degradation. The identification of dihydrodiol metabolites in the degradation of benz[a]anthracene by Mycobacterium sp. strongly supports the involvement of dioxygenase enzymes. nih.gov

Future Directions and Emerging Research Avenues

Advanced Mechanistic Investigations into DNA Repair and Mutagenesis Specificity

Future research will likely focus on a more detailed understanding of the cellular processes that respond to DNA damage induced by Benz(a)anthracene (B33201), 7-chloromethyl-. While it is known that this compound alkylates DNA, the precise mechanisms of DNA repair that recognize and remove these adducts are not fully characterized. nih.gov Studies on the closely related compound, 7-bromomethylbenz[a]anthracene, have shown that it induces a G-->T transversion as the predominant base substitution. nih.gov However, a poor correlation was observed between the sites of mutation and the sites of polymerase arrest, which are indicative of adduct formation. nih.gov This suggests a complex relationship between the initial DNA lesion and the ultimate mutational outcome.

Advanced mechanistic studies are needed to explore the specific roles of different DNA repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER), in the processing of Benz(a)anthracene, 7-chloromethyl-DNA adducts. Furthermore, high-throughput sequencing technologies could be employed to generate comprehensive mutational signatures, providing insights into the specificity of the mutagenic process. Understanding why certain DNA sequences are mutational hotspots while others are not will be a key area of investigation.

| Research Focus | Key Questions | Potential Methodologies |

| DNA Repair Pathways | Which specific DNA repair proteins are involved in recognizing and removing 7-chloromethyl-benz(a)anthracene adducts? | CRISPR-Cas9 gene editing to create knockout cell lines for specific repair genes; In vitro repair assays with purified proteins. |

| Mutagenesis Specificity | What is the complete mutational spectrum induced by this compound? Why are certain genomic regions more susceptible to mutation? | Next-generation sequencing (NGS) of reporter genes or whole genomes; Shuttle vector assays in mammalian cells. |

| Polymerase Bypass | Which specialized DNA polymerases are involved in translesion synthesis past these adducts, and what is their fidelity? | In vitro DNA synthesis assays with purified translesion synthesis polymerases; siRNA knockdown of specific polymerases. |

Development of Novel Biosensors for Detecting this compoundDNA Adducts

The ability to detect and quantify DNA adducts formed by Benz(a)anthracene, 7-chloromethyl- in biological samples is crucial for exposure assessment and molecular epidemiology. Current methods, such as ³²P-postlabeling and mass spectrometry, while sensitive, can be labor-intensive and require sophisticated equipment. nih.gov The development of novel, rapid, and field-deployable biosensors represents a significant future research direction.